{9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol
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Overview
Description
{9-Benzyl-9-azabicyclo[331]nonan-3-yl}methanol is a complex organic compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol typically involves the reaction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with suitable reagents under controlled conditions. One common method involves the reduction of the ketone group to form the corresponding alcohol. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted benzyl derivatives.
Scientific Research Applications
{9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various biological receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A less hindered nitroxyl radical with enhanced reactivity compared to TEMPO.
3-Azabicyclo[3.1.1]heptanes: Saturated isosteres with similar physicochemical properties.
Bicyclo[3.3.1]nonane derivatives: Various functionalized derivatives with potential biological activities.
Uniqueness
{9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol is unique due to its specific bicyclic structure and the presence of both benzyl and hydroxyl functional groups. This combination of features allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C16H23NO |
---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
(9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)methanol |
InChI |
InChI=1S/C16H23NO/c18-12-14-9-15-7-4-8-16(10-14)17(15)11-13-5-2-1-3-6-13/h1-3,5-6,14-16,18H,4,7-12H2 |
InChI Key |
JWXDFNLQJBQLGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC(C1)N2CC3=CC=CC=C3)CO |
Origin of Product |
United States |
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